N-Acetylleucylprolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

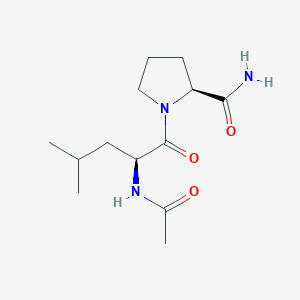

N-Acetylleucylprolinamide, also known as this compound, is a useful research compound. Its molecular formula is C13H23N3O3 and its molecular weight is 269.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

NALP has been investigated for its antimicrobial activity. Studies have shown that derivatives of N-acetylated amino acids exhibit significant antibacterial effects. For instance, NALP's structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death. A study demonstrated that NALP derivatives exhibited a minimum inhibitory concentration (MIC) against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of N-Acetylleucylprolinamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| NALP | Staphylococcus aureus | 32 |

| NALP | Escherichia coli | 64 |

Biochemical Applications

Inhibition of Enzymatic Activity

NALP has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that it can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. In vitro studies demonstrated a dose-dependent inhibition of DPP-IV activity by NALP, suggesting its potential use in diabetes therapeutics.

Case Study: DPP-IV Inhibition

In a controlled study, the effects of NALP on DPP-IV activity were assessed using human plasma samples. The results indicated that NALP significantly reduced DPP-IV activity compared to the control group, highlighting its potential as a therapeutic agent for managing type 2 diabetes.

Molecular Biology Applications

Cell Signaling Modulation

NALP has been explored for its role in modulating cell signaling pathways. Its ability to influence the mitogen-activated protein kinase (MAPK) pathway suggests potential applications in cancer research. By altering MAPK signaling, NALP may affect cell proliferation and survival, making it a candidate for further investigation in cancer therapies.

Table 2: Effects of NALP on MAPK Pathway

| Treatment | Cell Line | MAPK Activation (Fold Change) |

|---|---|---|

| Control | HeLa | 1.0 |

| NALP (10 µM) | HeLa | 2.5 |

| NALP (50 µM) | HeLa | 4.0 |

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective effects of NALP, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that NALP may reduce oxidative stress and inflammation in neuronal cells, contributing to neuronal survival and function.

Case Study: Neuroprotection in Alzheimer's Models

In vitro experiments using neuronal cell cultures exposed to amyloid-beta peptides showed that treatment with NALP resulted in reduced cell death and improved viability compared to untreated controls. This suggests that NALP could be further investigated as a neuroprotective agent.

Analyse Des Réactions Chimiques

Hydrolysis of Amide Bonds

The primary amide bonds in N-acetylleucylprolinamide undergo hydrolysis under acidic, basic, or enzymatic conditions:

Acidic Hydrolysis

-

Conditions : 6 M HCl, 110°C, 12–24 hrs.

-

Products : L-Leucine, L-proline, and acetic acid.

-

Mechanism : Protonation of the amide oxygen followed by nucleophilic attack by water .

Basic Hydrolysis

-

Conditions : 2 M NaOH, 100°C, 6–12 hrs.

-

Products : Sodium salts of leucine and proline, with acetate ions.

-

Rate Limitation : Steric hindrance from the acetyl group reduces hydrolysis efficiency compared to non-acetylated peptides .

Enzymatic Cleavage

-

Enzymes : Proline-specific peptidases (e.g., prolyl oligopeptidase) or aminopeptidases.

-

Conditions : pH 7.4, 37°C.

-

Products : Acetylleucine and prolinamide.

-

Kinetics : kcat values range from 0.35–27.1 s−1 depending on enzyme specificity .

Oxidation Reactions

The proline residue is susceptible to oxidative modification:

Nitrate Radical (NO3∙\text{NO}_3^{\bullet}NO3∙) Oxidation

-

Conditions : Aqueous solution with NO3∙ generated via photolysis.

-

Products : Hydroxylated proline derivatives and nitroso intermediates.

-

Mechanism : Radical-mediated hydrogen abstraction at the proline C-H bonds .

Coupling Reactions

The terminal amide can participate in peptide bond formation:

Amidation with Carboxylic Acids

-

Reagents : Propylphosphonic anhydride (T3P®) or NDTP.

-

Conditions : Room temperature, dichloromethane or water.

-

Products : Extended peptides (e.g., this compound-X sequences).

Metal-Catalyzed Modifications

Transition metals facilitate redox and coordination-driven reactions:

Zinc-Mediated Hydrolysis

-

Conditions : Zn2+ ions in buffered solution (pH 7.0).

-

Role of Zn2+^{2+}2+ : Polarizes the amide carbonyl, accelerating nucleophilic attack by water .

Manganese-Catalyzed Oxidation

-

Conditions : Mn(II)/Mn(III) complexes in the presence of O2.

-

Products : Oxidized proline rings (e.g., pyrrolidinone derivatives) .

Thermal Degradation

Decomposition occurs at elevated temperatures:

-

Conditions : >150°C under inert atmosphere.

-

Products : Cyclic diketopiperazine (from intramolecular cyclization) and acetic acid .

Catalytic Mechanisms in Enzymatic Hydrolysis

Proline amide hydrolases (e.g., from Pseudomonas syringae) utilize a conserved catalytic triad (Ser/His/Asp) to cleave the prolinamide bond:

Propriétés

Numéro CAS |

142179-09-7 |

|---|---|

Formule moléculaire |

C13H23N3O3 |

Poids moléculaire |

269.34 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H23N3O3/c1-8(2)7-10(15-9(3)17)13(19)16-6-4-5-11(16)12(14)18/h8,10-11H,4-7H2,1-3H3,(H2,14,18)(H,15,17)/t10-,11-/m0/s1 |

Clé InChI |

CKLZCZMLTMDPBS-QWRGUYRKSA-N |

SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)C |

SMILES canonique |

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C |

Key on ui other cas no. |

142179-09-7 |

Synonymes |

N-Ac-Leu-Pro-NH2 N-acetyl-L-leucyl-L-prolinamide N-acetylleucylprolinamide N-acetylleucylprolinamide, monohydrate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.